molecular formula C10H10N2O3 B1401598 Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396762-13-2

Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1401598
CAS No.: 1396762-13-2
M. Wt: 206.2 g/mol
InChI Key: QGQHMDKAPYLDNW-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with 2-cyanopyridine in the presence of a base, such as sodium ethoxide, to form the desired pyrazolo[1,5-a]pyridine ring system. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazole or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using reagents like bromine or chlorination agents.

Major Products Formed

    Oxidation: Formation of ethyl 5-oxopyrazolo[1,5-a]pyridine-3-carboxylate.

    Reduction: Formation of reduced derivatives with modified ring structures.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
  • Ethyl 5-oxopyrazolo[1,5-a]pyridine-3-carboxylate
  • Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate

These compounds share the same pyrazolo[1,5-a]pyridine core but differ in their functional groups, which can significantly impact their chemical properties and applications. This compound is unique due to its hydroxyl group, which can participate in hydrogen bonding and other interactions, making it a versatile intermediate in chemical synthesis and a potential candidate for various biological applications.

Properties

IUPAC Name

ethyl 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-11-12-4-3-7(13)5-9(8)12/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQHMDKAPYLDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165073
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396762-13-2
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
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Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
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Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 5
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

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